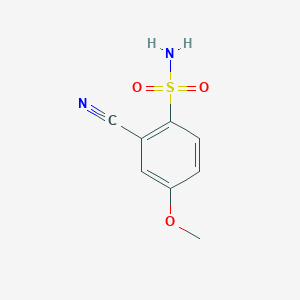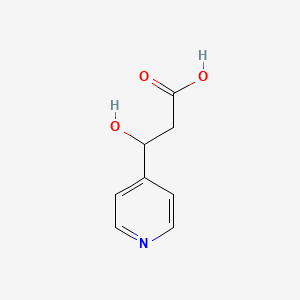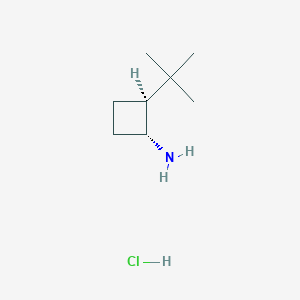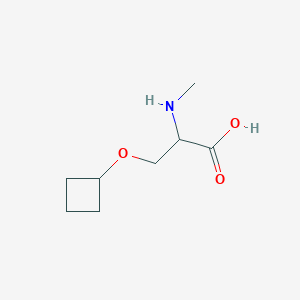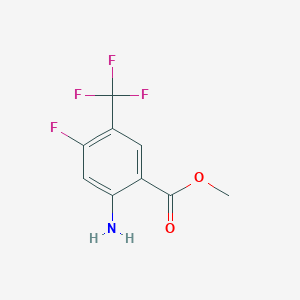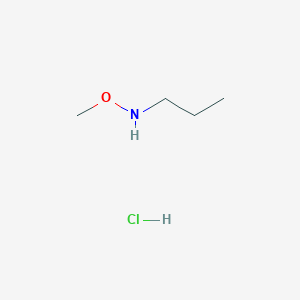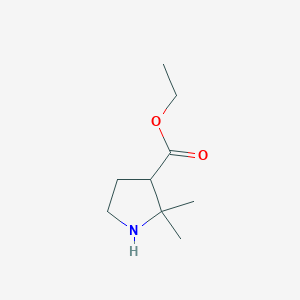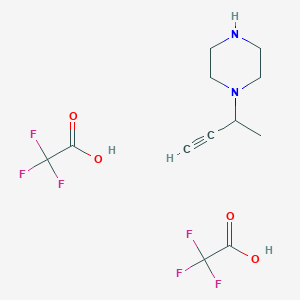![molecular formula C12H17F3N4O3 B13512934 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid](/img/structure/B13512934.png)
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylamino group, a pyrimidinyl group, and a propanamide backbone, combined with trifluoroacetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylpyrimidine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(methylamino)pyrimidin-4-yl)methanol
- **2-(methylamino)-2-(pyridin-4-yl)propanamide dihydrochloride
- **4-amino-2-methylpyrimidin-5-yl)methyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide,trifluoroaceticacid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H17F3N4O3 |
|---|---|
Molekulargewicht |
322.28 g/mol |
IUPAC-Name |
2-(methylamino)-N-[(2-methylpyrimidin-4-yl)methyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H16N4O.C2HF3O2/c1-7(11-3)10(15)13-6-9-4-5-12-8(2)14-9;3-2(4,5)1(6)7/h4-5,7,11H,6H2,1-3H3,(H,13,15);(H,6,7) |
InChI-Schlüssel |
FFPDYYRNWWSMGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=N1)CNC(=O)C(C)NC.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)

![Methyl 3-aminospiro[3.3]heptane-1-carboxylate](/img/structure/B13512865.png)

![1-{[(tert-butoxy)carbamoyl]methyl}-1H-imidazole-5-carboxylic acid](/img/structure/B13512870.png)
